An In-depth Technical Guide to Methyl 4-acetyl-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to Methyl 4-acetyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of methyl 4-acetyl-1H-pyrrole-2-carboxylate, a potentially novel or sparsely documented heterocyclic compound. In the absence of a readily available Chemical Abstracts Service (CAS) number and extensive published data, this document serves as a foundational resource, emphasizing its synthesis, predicted chemical properties, characterization methodologies, and potential applications in medicinal chemistry and drug discovery. The insights herein are derived from established principles of pyrrole chemistry and data from structurally analogous compounds.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug design. Pyrrole derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The strategic functionalization of the pyrrole nucleus allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.
Methyl 4-acetyl-1H-pyrrole-2-carboxylate incorporates three key functional groups: an acetyl group at the 4-position, a methyl carboxylate at the 2-position, and an unsubstituted nitrogen at the 1-position. This specific arrangement of electron-withdrawing groups is expected to significantly influence the molecule's reactivity and biological profile, making it a target of interest for synthetic and medicinal chemists.
Synthesis of Methyl 4-acetyl-1H-pyrrole-2-carboxylate: A Predictive Approach
The synthesis of methyl 4-acetyl-1H-pyrrole-2-carboxylate can be approached through the strategic functionalization of a pre-existing pyrrole ring. A logical and well-established method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation .[4][5][6]
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most direct route to the target compound involves the Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The methyl carboxylate group at the 2-position is a deactivating, meta-directing group in benzene chemistry; however, in the context of the five-membered pyrrole ring, the directing effects are more complex. The acylation is anticipated to occur at the 4-position due to the combined directing influence of the ester and the ring's inherent reactivity.
Caption: Proposed synthetic route to methyl 4-acetyl-1H-pyrrole-2-carboxylate.
Detailed Experimental Protocol (Predictive)
The following protocol is a predictive methodology based on standard Friedel-Crafts acylation procedures for pyrroles.[7]
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise to the suspension. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Addition of Pyrrole Substrate: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 4-acetyl-1H-pyrrole-2-carboxylate.
Physicochemical Properties and Characterization (Predicted)
The following table summarizes the predicted physicochemical properties of methyl 4-acetyl-1H-pyrrole-2-carboxylate based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in non-polar solvents. |
| Melting Point | Expected to be a solid with a defined melting point. |
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the acetyl methyl protons, and the ester methyl protons. The chemical shifts and coupling constants of the pyrrole protons will be indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the acetyl and ester groups, as well as for the carbons of the pyrrole ring and the methyl groups.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring, the C=O stretches of the ketone and ester functionalities, and C-H and C-N stretching vibrations.
-
MS (Mass Spectrometry): Mass spectrometry will be crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Potential Applications in Drug Discovery and Development
While the biological activity of methyl 4-acetyl-1H-pyrrole-2-carboxylate has not been reported, the pyrrole scaffold is a common feature in many bioactive molecules.[3] The presence of the acetyl group at the 4-position could offer a handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.
Areas of Potential Pharmacological Interest
-
Anticancer Activity: Many pyrrole-containing compounds have demonstrated potent anticancer properties by targeting various cellular pathways.[1]
-
Antimicrobial and Antiviral Activity: The pyrrole nucleus is present in several natural and synthetic compounds with significant antimicrobial and antiviral effects.[1]
-
Enzyme Inhibition: The functional groups on the pyrrole ring can interact with the active sites of various enzymes, making this class of compounds interesting as potential enzyme inhibitors. For instance, some pyrrole derivatives have shown activity as monoamine oxidase (MAO) inhibitors, which are relevant in the treatment of neurodegenerative diseases.[8]
The following diagram illustrates a potential workflow for the initial biological screening of methyl 4-acetyl-1H-pyrrole-2-carboxylate.
Caption: A workflow for the biological evaluation of the target compound.
Conclusion and Future Directions
Methyl 4-acetyl-1H-pyrrole-2-carboxylate represents a valuable, yet underexplored, building block for medicinal chemistry and materials science. This guide has provided a predictive yet scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route via Friedel-Crafts acylation is a robust and scalable method that should enable researchers to access this compound for further investigation. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound, and a comprehensive evaluation of its biological activities. The insights gained from such studies will undoubtedly contribute to the expanding field of pyrrole chemistry and its role in the development of novel therapeutics.
References
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Available at: [Link]
- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.
-
Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. MDPI. Available at: [Link]
-
Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Available at: [Link]
-
An effective new synthesis of 4-aminopyrrole-2-carboxylates. PubMed. Available at: [Link]
-
Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. Available at: [Link]
-
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. Available at: [Link]
-
Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. ACS Publications. Available at: [Link]
-
Bioactive pyrrole-based compounds with target selectivity. PMC. Available at: [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]
-
Structure of some pyrroles with biological activities. ResearchGate. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. Available at: [Link]
-
Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]
-
Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. Available at: [Link]
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. IntechOpen. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. mdpi.com [mdpi.com]



